Enantiomeric Potency Advantage: Ecadotril vs. Retorphan
Ecadotril, the (S)-enantiomer of acetorphan, demonstrates a quantifiable potency advantage over its (R)-enantiomer counterpart, retorphan. Ecadotril is reported to be 2 to 3 times more potent than retorphan [1]. This significant difference in potency highlights the importance of using the specific enantiomer for research applications where maximizing NEP inhibition is a key objective.
| Evidence Dimension | NEP Inhibitory Potency |
|---|---|
| Target Compound Data | Relative potency of 2-3 |
| Comparator Or Baseline | Retorphan ((R)-enantiomer), Relative potency of 1 |
| Quantified Difference | 2-3 fold greater potency |
| Conditions | Enantiomeric comparison based on NEP inhibitory activity |
Why This Matters
This data confirms that using the (S)-enantiomer provides a superior level of target engagement for NEP compared to the (R)-enantiomer or the racemic mixture, directly impacting experimental efficacy and reproducibility.
- [1] &NA;. Ecadotril (S)-Acetorphan, Sinorphan. Drugs in R&D. 1999;1(4):343-345. View Source
